molecular formula C12H28INO4 B1608693 Tetrapropylammonium periodate CAS No. 85169-30-8

Tetrapropylammonium periodate

Cat. No.: B1608693
CAS No.: 85169-30-8
M. Wt: 377.26 g/mol
InChI Key: HDTMHCZUXQKRAJ-UHFFFAOYSA-M
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Description

Contextual Significance as a Quaternary Ammonium (B1175870) Periodate (B1199274) Reagent

The primary significance of tetrapropylammonium (B79313) periodate lies in its function as a quaternary ammonium periodate reagent. ontosight.ai This class of reagents is noted for its solubility in a range of organic solvents, a crucial characteristic that allows for reactions to be conducted in non-aqueous environments. ontosight.aioup.com This is a significant advantage over inorganic periodates, such as sodium periodate, which are typically soluble only in water or aqueous solvent mixtures. rsc.orgrsc.org

The use of quaternary ammonium periodates like TPAP overcomes limitations associated with water-sensitive or easily hydrolyzed substrates. oup.com This allows for a broader scope of application in organic synthesis, enabling high reaction rates and reduced side reactions at lower temperatures. oup.com Specifically, TPAP is recognized as a mild and efficient oxidizing agent. ontosight.ai It is particularly effective in converting primary and secondary alcohols to their corresponding aldehydes and ketones under neutral conditions. ontosight.ai

The utility of quaternary ammonium periodates extends to various oxidative transformations. For instance, tetrabutylammonium (B224687) periodate (TBAPI), a closely related compound, has been shown to oxidize alcohols, α-hydroxy ketones, α-hydroxy carboxylic acids, thiols, and thioethers in the presence of Lewis acids. oup.com Furthermore, these reagents have been employed in the catalytic oxidation of saturated C-H bonds. rsc.org The development of polymer-supported quaternary ammonium periodates has further expanded their practical applications, offering an alternative that can be used in diverse solvents, including aprotic ones. internationaljournalssrg.org

Historical Development and Evolution of Periodate Chemistry in Organic Synthesis

The journey of periodate chemistry began in 1833 with its discovery by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.org Initially, periodates were synthesized by oxidizing iodine or its compounds with strong oxidizing agents like chlorine. acs.org Over the years, various methods were developed using different oxidants. acs.org

A pivotal moment in the application of periodates in organic synthesis was the discovery of the Malaprade reaction in 1928, which demonstrated the cleavage of vicinal diols by periodate. rsc.orgwikipedia.org This reaction, which cleaves carbon-carbon bonds in 1,2-difunctionalized alkanes to yield aldehydes, ketones, and carboxylic acids, became a fundamental tool in carbohydrate chemistry and for determining the structure of monosaccharides. wikipedia.orgelsevier.com

The scope of periodate oxidations expanded to include a variety of other functional groups, such as 1,2-hydroxy ketones, 1,2-diketones, and α-hydroxy acids. wikipedia.org However, the use of traditional periodate salts was often restricted by their insolubility in organic solvents. rsc.org This limitation spurred the development of quaternary ammonium periodates, which offered a solution for conducting oxidations in non-aqueous media. oup.comrsc.org

The evolution of periodate chemistry has also been driven by a focus on developing more sustainable and cost-effective methods. Recent advancements include the development of clean electrochemical synthesis and recycling protocols for periodate, aligning with the principles of green chemistry. acs.org These innovations have made periodates more accessible for a wider range of applications, including the synthesis of fine chemicals and active pharmaceutical ingredients. acs.orgnih.gov The continuous development of new oxidative transformations using reagents like sodium periodate highlights the enduring importance of periodate chemistry in modern organic synthesis. rsc.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrapropylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28N.HIO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMHCZUXQKRAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234341
Record name Tetrapropylammonium periodate
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Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85169-30-8
Record name 1-Propanaminium, N,N,N-tripropyl-, periodate (1:1)
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Record name Tetrapropylammonium periodate
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Record name Tetrapropylammonium periodate
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Record name Tetrapropylammonium periodate
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Synthetic Methodologies for Tetrapropylammonium Periodate and Analogous Periodate Salts

Alkylation Routes for Quaternary Ammonium (B1175870) Cation Synthesis

The synthesis of quaternary ammonium cations, such as the tetrapropylammonium (B79313) cation, is primarily achieved through alkylation reactions. This process is a fundamental method in organic chemistry for forming carbon-nitrogen bonds. The most common approach involves the direct alkylation of a tertiary amine with an alkyl halide.

In the case of the tetrapropylammonium cation, the synthesis would typically start with tripropylamine (B89841). This tertiary amine acts as a nucleophile, attacking the electrophilic carbon of a propyl halide, such as 1-propyl bromide or 1-propyl iodide. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of tripropylamine forms a new bond with the propyl group of the alkyl halide, displacing the halide ion.

The general reaction is as follows: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂X → [(CH₃CH₂CH₂)₄N]⁺X⁻ (Tripropylamine + Propyl halide → Tetrapropylammonium halide)

This reaction sequence can be extended. For instance, starting from ammonia, a stepwise alkylation can occur. Ammonia first reacts with an alkyl halide to form a primary amine, which can then be further alkylated to a secondary amine, a tertiary amine, and finally, a quaternary ammonium salt. libretexts.org To achieve a high yield of the quaternary ammonium salt, an excess of the alkylating agent is often used. The final stage of this sequence involves the tertiary amine reacting with the alkyl halide to form the quaternary ammonium salt, a reaction that is essentially irreversible as there is no proton on the nitrogen that can be removed. libretexts.org

The choice of the alkylating agent and reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. The resulting tetrapropylammonium halide can then be used in a subsequent ion exchange reaction with a periodate (B1199274) salt to form tetrapropylammonium periodate.

Advanced Synthetic Approaches to the Periodate Anion

The periodate anion (IO₄⁻) is a powerful oxidizing agent, and its synthesis has evolved from conventional chemical methods to more advanced and environmentally benign electrochemical protocols.

Conventional Chemical Oxidation Methods for Periodate Anion Production

Historically, periodate was produced through the chemical oxidation of lower oxidation state iodine compounds, such as iodides or iodates. wikipedia.org These methods rely on the use of strong chemical oxidizing agents.

The earliest synthesis, developed in 1833, involved purging an iodine solution with chlorine gas (Cl₂). acs.org Other common oxidants employed include:

Hypochlorite (B82951) (OCl⁻)

Chlorate (ClO₃⁻)

Peroxodisulfate (S₂O₈²⁻) acs.org

Permanganate (MnO₄⁻) acs.org

Ozone (O₃) acs.orgdiva-portal.org

These reactions are typically performed in aqueous solutions. For example, sodium iodate (B108269) can be oxidized to sodium hydrogen periodate using chlorine gas and sodium hydroxide. wikipedia.org Similarly, iodides can be oxidized using bromine and sodium hydroxide. wikipedia.org

While effective, these conventional methods are often considered wasteful and can be hazardous due to the nature of the strong oxidants used. acs.org The table below summarizes some of the chemical oxidants used for periodate production.

OxidantPrecursorKey Features
Chlorine (Cl₂)Iodine/IodateOne of the earliest methods used.
Peroxodisulfate (S₂O₈²⁻)Iodide/IodateA strong oxidizing agent used in solution.
Ozone (O₃)Iodide/IodateCan be used under basic conditions for regeneration. diva-portal.org
Permanganate (MnO₄⁻)Iodide/IodateA powerful, but potentially wasteful, oxidant. acs.org

Electrochemical Synthesis and Regeneration Protocols for Periodate Anion

Electrochemical methods have become the preferred route for industrial-scale periodate production due to their lower environmental impact, cost-efficiency, and inherent safety. advanceseng.comd-nb.info These methods involve the anodic oxidation of iodate or iodide to periodate. wikipedia.orggoogle.com

The core of electrochemical periodate synthesis is the oxidation of iodate (IO₃⁻) to periodate (IO₄⁻) at an anode. The standard electrode potential for this reaction is approximately 1.6 V. wikipedia.org

Anode Materials: The choice of anode material is critical for the efficiency and purity of the product.

Lead Dioxide (PbO₂): For over a century, lead dioxide has been the anode of choice due to its high overpotential for oxygen evolution, which minimizes the competing water-splitting reaction, and a perceived catalytic effect. acs.org However, PbO₂ anodes are labile and can disintegrate during electrolysis, leading to lead contamination of the electrolyte. acs.orgadvanceseng.com This contamination is highly toxic and difficult to remove, making it unsuitable for applications in regulated industries like pharmaceuticals. advanceseng.comnih.gov

Boron-Doped Diamond (BDD): BDD anodes have emerged as a superior alternative. They are durable, metal-free, and non-toxic. nih.govnih.gov BDD anodes possess a similar overpotential for oxygen evolution to lead dioxide but have outstanding durability. advanceseng.com The oxidation at BDD anodes is believed to proceed via a hydroxyl radical-based mechanism. advanceseng.com

Other Anodes: Platinum electrodes show almost zero current efficiency for periodate formation. researchgate.net Ruthenium oxide (RuOₓ) on a titanium substrate has also been investigated, where periodate is generated through both direct oxidation and indirect oxidation by electrochemically generated chlorine/hypochlorite. researchgate.net

Regeneration: A significant advantage of the electrochemical approach is the ability to regenerate periodate from the iodate produced after an oxidation reaction. This recycling process is of great industrial interest. acs.org For example, in the production of oxystarch, spent periodic acid was recovered with an average yield of 94% through electrochemical regeneration. acs.org

The table below compares the key anode materials used in periodate electrosynthesis.

Anode MaterialAdvantagesDisadvantages
Lead Dioxide (PbO₂)High oxygen overpotential, catalytic effect. acs.orgToxic contamination, anode disintegration. acs.orgadvanceseng.com
Boron-Doped Diamond (BDD)Durable, non-toxic, high efficiency, metal-free. advanceseng.comnih.govHigher initial cost.
Platinum (Pt)Stable.Very low to zero current efficiency for periodate production. researchgate.net
RuOₓ/TiAllows for indirect oxidation.Anode stability can be an issue, especially with chloride. researchgate.netresearchgate.net

The efficiency and scalability of periodate electrosynthesis are heavily dependent on reactor design. A major challenge is managing the solubility of different iodine species; iodine is soluble in alkaline media but not acidic, while periodate is more soluble in acidic media. google.com Precipitation of reactants or products can coat the anode surface and block the cell, hindering the process. google.comacs.org

Modern reactor designs often employ a flow electrolysis cell . nih.govacs.org In this setup, the electrolyte is continuously circulated. Recent advancements include combining the concept of cyclic flow electrolysis with a continuous stirred-tank reactor (e-CSTR) , which can be operated in a steady-state mode. acs.orgacs.org This design allows for:

Fully continuous operation. acs.org

Use of various iodine sources as starting materials. acs.org

Inline separation of the product. acs.org

Recycling of electrolytes. acs.org

To prevent issues like clogging from periodate precipitation, especially at scale, the anolyte, containing both the periodate product and the iodine precursor, is recirculated through an anolyte circuit that includes the CSTR. google.com This maintains a steady-state concentration and reduces precipitation within the electrolysis cell itself. google.com The electrolysis apparatus is typically equipped with heat exchangers, pumps for recirculation, and gas outlets. google.com

The shift towards electrochemical synthesis, particularly with BDD anodes, aligns with several principles of Green Chemistry. acs.orgnih.govnih.gov

Prevention of Waste: Electrochemical regeneration of periodate from iodate minimizes waste by allowing the oxidizing agent to be recycled and reused. acs.orgresearchgate.net

Safer Chemicals and Solvents: The move from toxic lead dioxide anodes to non-toxic, durable carbon-based BDD anodes eliminates a major source of hazardous waste and product contamination. nih.govnih.gov This avoids the need for toxic anti-reducing agents by using membranes to separate the anode and cathode compartments. advanceseng.comd-nb.info

Design for Energy Efficiency: Electricity is an environmentally benign "reagent," especially when sourced from renewable energy. acs.org Electrochemical processes can be designed to be highly energy-efficient. Synthetic methods are often conducted at or near ambient temperature and pressure, reducing energy requirements. sigmaaldrich.com

Catalysis: While not a catalyst in the traditional sense, the BDD electrode surface facilitates the oxidation reaction repeatedly without being consumed, functioning like a heterogeneous catalyst. This is preferable to the stoichiometric chemical oxidants used in conventional methods. sigmaaldrich.com

Atom Economy: By directly using electricity for oxidation, electrosynthesis offers a higher atom economy compared to conventional methods that use chemical oxidants, which are themselves consumed and contribute to the waste stream. sigmaaldrich.com

The development of a direct, cost-efficient electrochemical synthesis of periodate from common, readily available iodides using non-toxic BDD anodes represents a significant advancement in sustainable chemical manufacturing. advanceseng.comnih.gov

Oxidative Reaction Mechanisms and Reactivity Profiles of Tetrapropylammonium Periodate

Catalytic Oxidation Pathways and Co-Oxidant Roles

In many transition metal-catalyzed oxidations, a stoichiometric amount of a terminal oxidant is required to regenerate the active catalyst. Tetrapropylammonium (B79313) periodate (B1199274) can serve this role effectively, enabling the use of sub-stoichiometric quantities of an expensive metal catalyst.

Tetrapropylammonium Periodate as a Co-Oxidant in Transition Metal-Catalyzed Systems (e.g., Ruthenium-based oxidations)

Ruthenium complexes are powerful oxidation catalysts, but are often expensive and toxic. Using them in catalytic amounts is therefore highly desirable. In these systems, a co-oxidant is used to return the ruthenium to its active high-valent state after it has oxidized the substrate. Periodates, such as sodium periodate or this compound, are frequently used for this purpose. sciencemadness.orgnih.gov

Olefin Epoxidation Mechanisms (e.g., in the presence of Manganese Porphyrins)

Manganese porphyrin complexes are well-known catalysts for the epoxidation of olefins, mimicking the action of cytochrome P450 enzymes. These catalytic systems require an oxygen atom source, or terminal oxidant, to function. Periodates are effective terminal oxidants in this context. acs.org

The catalytic cycle begins with the Mn(III)-porphyrin complex. The periodate transfers an oxygen atom to the manganese center, generating a high-valent manganese(V)-oxo intermediate ([(Porp)MnV=O]⁺). nih.gov This highly electrophilic species is the active oxidant that reacts with the olefin. The reaction proceeds via the transfer of the oxo-ligand to the C=C double bond of the olefin, forming the epoxide product. This step regenerates the Mn(III)-porphyrin catalyst, which can then begin another cycle by reacting with another molecule of the periodate oxidant. nih.gov The efficiency and selectivity of the epoxidation can be influenced by the structure of the porphyrin ligand and the reaction conditions.

Table 4: Manganese Porphyrin-Catalyzed Epoxidation
Olefin SubstrateCatalystTerminal OxidantKey IntermediateProduct
StyreneManganese(III) Porphyrin Cage ComplexIodosylbenzene (analogous to Periodate)Manganese(V)-oxo complexStyrene Oxide nih.gov
Cyclic and Linear AlkenesMn(TPP)Cl on MWCNTSodium PeriodatePresumed Mn(V)-oxo speciesCorresponding Epoxides
Various AlkenesSulfonated Mn(TPP) on PVPSodium PeriodatePresumed Mn(V)-oxo speciesCorresponding Epoxides

Mechanistic Studies in C-H Activation

The activation of strong, typically inert C-H bonds is a central challenge in organic synthesis. Catalytic systems employing this compound provide a means to achieve this transformation under relatively mild conditions. Mechanistic studies focus on understanding how the oxidant and catalyst cooperate to break C-H bonds and form new C-O or C=C bonds.

Following the initial hydrogen atom abstraction and formation of a metal-hydroxo intermediate and a substrate radical, two primary competitive pathways emerge: hydroxylation and desaturation.

Hydroxylation: This pathway involves the "rebound" of the hydroxyl group from the metal-hydroxo intermediate onto the substrate radical. This forms the alcohol product and regenerates the catalyst in its initial oxidation state.

Desaturation: This pathway occurs when the metal-hydroxo intermediate abstracts a second hydrogen atom from a carbon adjacent to the newly formed radical center. This process results in the formation of an olefin (a double bond) and a molecule of water, while also regenerating the catalyst.

The preference for one pathway over the other is subtle and can be controlled by stereoelectronic factors of the catalyst. The orientation of the substrate radical with respect to the metal-hydroxo intermediate at the moment of reaction is critical. A specific rotational geometry may favor the oxygen rebound for hydroxylation, while a different orientation may facilitate the abstraction of the second hydrogen for desaturation.

The involvement of radical intermediates is a hallmark of many C-H activation mechanisms. The formation of a substrate radical following hydrogen atom abstraction is a key step. The lifetime and fate of this radical determine the product distribution. If the radical is long-lived, it may escape the solvent cage and undergo rearrangement or other side reactions. However, in many efficient catalytic systems, the radical recombination (rebound) step is very fast, preventing such side reactions and preserving stereochemical information.

The presence of these radical intermediates can be investigated through various experimental techniques:

Radical Trapping Experiments: Using agents known to react with and "trap" radical intermediates can provide evidence for their formation.

Kinetic Isotope Effect (KIE) Studies: Comparing the reaction rates of a substrate with its deuterated analogue can indicate whether C-H bond cleavage is the rate-determining step, a characteristic of mechanisms involving hydrogen atom abstraction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can be used to directly detect and characterize paramagnetic species, including radical intermediates and certain metal oxidation states.

Photoactivation and Oxenoid Reactivity

Beyond its role as a terminal oxidant in catalytic cycles, tetraalkylammonium periodate exhibits unique reactivity when activated by light. This photochemical approach provides a conceptually novel method for generating highly reactive intermediates.

Recent research has demonstrated that the violet-light photolysis of tetrabutylammonium (B224687) periodate, a close analogue of this compound, can generate a free oxene intermediate—the oxygen congener of a carbene. This highly reactive species can then engage in various transformations, such as the epoxidation of olefins.

The generation of the oxene proceeds through a series of photochemical and photophysical steps:

Photoexcitation: The tetrahedral periodate ion (IO₄⁻) absorbs a photon of violet light, promoting it to an excited singlet state.

Geometric Change and Intersystem Crossing: Computational studies reveal that upon excitation, the periodate ion undergoes a significant geometric change from tetrahedral to a disphenoidal (see-saw) geometry. This structural rearrangement facilitates efficient intersystem crossing (ISC) to a lower-energy triplet state.

Dissociation: The triplet-state periodate undergoes near-barrierless dissociation, cleaving an I-O bond to release a neutral, triplet oxygen atom (an oxene) and an iodate (B108269) radical (•IO₃).

This photochemically-driven process overcomes many of the historical challenges associated with accessing free oxene intermediates, providing a simple and effective method for harnessing their synthetic potential.

Parameter Condition / Observation Reference
Reagent Tetrabutylammonium Periodate (TBAPI)
Light Source Violet LED (e.g., 405 nm)
Key Intermediate Oxene (triplet atomic oxygen)
Proposed Mechanism Photoexcitation → Geometric Change → Intersystem Crossing → Dissociation
Application Epoxidation of a wide range of olefins

Photolytic Epoxidation of Olefins using Periodate

The use of periodate salts, including this compound, in the epoxidation of olefins is primarily established in the context of catalytic systems, where periodate acts as a co-oxidant. These reactions typically involve a metal catalyst, such as manganese porphyrins, which is oxidized by the periodate to a high-valent species that then transfers an oxygen atom to the olefin, forming the epoxide researchgate.net.

However, a direct photolytic epoxidation of olefins using periodate, where light is the primary initiator for the reaction without a photocatalyst, is not a well-documented or established method in the scientific literature based on available research. While there are methods for visible-light-promoted epoxidation of alkenes, these typically employ photoredox catalysts and oxygen as the terminal oxidant, rather than periodate rsc.org.

The photochemical behavior of the periodate ion itself has been studied, revealing that it undergoes decomposition upon exposure to light ntis.gov. This process, however, is associated with the breakdown of the periodate ion rather than its direct application in photolytically inducing the epoxidation of olefins. Research into the photochemically induced reactions involving periodate has also been explored in other contexts, such as its reaction with tetrathionate, where light can induce catalysis by iodide ions and iodine researchgate.net.

Computational Insights into Periodate Photoexcitation and Dissociation

Detailed computational studies providing theoretical insights into the photoexcitation and dissociation pathways of the periodate ion (IO₄⁻) are not extensively available in the surveyed literature. However, experimental studies on the photochemistry of the aqueous periodate ion provide foundational knowledge about its behavior upon irradiation.

The photolytic decomposition of the periodate ion in aqueous solutions has been investigated, identifying the primary products and the quantum efficiency of the process ntis.gov. Upon irradiation, the periodate ion decomposes to form the iodate ion (IO₃⁻) and molecular oxygen.

Photolytic Decomposition of Periodate Ion ntis.gov

ReactantProductsQuantum Yield (Φ)
Periodate ion (IO₄⁻)Iodate ion (IO₃⁻) + Oxygen (O₂)Data not available in abstract

The study determined the quantum yield (φ-value) for the disappearance of the IO₄⁻ ion and the formation of the IO₃⁻ ion and O₂ ntis.gov. This indicates that the absorption of photons by the periodate ion leads to an excited state that subsequently undergoes dissociation. The proposed mechanisms in such studies are typically validated by comparing theoretically calculated chemical yields with experimentally determined values ntis.gov.

Applications of Tetrapropylammonium Periodate in Advanced Organic Synthesis

Strategies in Complex Molecule and Natural Product Synthesis

The total synthesis of complex molecules and natural products often requires precise and selective chemical transformations. nih.gov Tetrapropylammonium (B79313) periodate (B1199274) serves as a key reagent in strategies involving the oxidative cleavage of C-C bonds, a critical step in simplifying complex structures or introducing new functional groups.

The primary application of tetrapropylammonium periodate in this context is the Malaprade oxidation , which involves the selective cleavage of vicinal diols (1,2-diols) to form two corresponding carbonyl compounds (aldehydes or ketones). acs.org This reaction proceeds through a cyclic periodate ester intermediate, ensuring high regioselectivity. aalto.fi The ability to perform this reaction in organic solvents like dichloromethane, facilitated by the tetrapropylammonium cation, is crucial when dealing with substrates that are sensitive to aqueous conditions or have poor water solubility. This approach is instrumental in both degradation studies for structure elucidation and in synthetic pathways where a larger molecule is strategically cleaved to yield precursors for subsequent steps.

Another significant strategy is the Lemieux-Johnson oxidation , where this compound is used as the stoichiometric oxidant in conjunction with a catalytic amount of osmium tetroxide. This powerful combination cleaves alkenes to directly yield aldehydes. The process involves initial dihydroxylation of the alkene by osmium tetroxide, followed by in-situ cleavage of the resulting diol by the periodate. This one-pot procedure is highly efficient for converting olefins into dicarbonyl compounds, a common tactic in the assembly of polycyclic natural product frameworks.

Table 1: Application of Periodate Oxidation in Complex Synthesis
Reaction TypeSubstrateOxidizing SystemProductSignificance in Synthesis
Malaprade OxidationVicinal DiolThis compoundAldehydes/KetonesStrategic bond cleavage, functional group manipulation.
Lemieux-Johnson OxidationAlkeneOsO₄ (cat.), this compoundAldehydes/KetonesDirect conversion of olefins to carbonyls in one pot.

Utility in Pharmaceutical Synthesis and Active Pharmaceutical Ingredient (API) Production

The synthesis of Active Pharmaceutical Ingredients (APIs) demands high levels of purity, efficiency, and selectivity to avoid toxic byproducts and ensure the integrity of often complex molecular structures. acs.orgresearchgate.net Periodate-based oxidations are of emerging interest in the production of fine chemicals and APIs. acs.org this compound offers significant advantages in this field due to its mild reaction conditions and high functional group tolerance.

Its utility is particularly evident in the modification of carbohydrates and nucleosides, which are common structural motifs in many pharmaceuticals. For instance, the selective cleavage of the ribose ring in a nucleoside is a key step in the synthesis of various antiviral and anticancer drugs. This compound can effect this transformation cleanly without affecting other sensitive parts of the molecule, such as the heterocyclic base or protecting groups on other hydroxyl functions. mdpi.com

The efficient oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives using tetra-n-butylammonium periodate (a closely related reagent) highlights the potential of such reagents in synthesizing compounds with a pyridine core, a common feature in many APIs. nih.gov The use of phase-transfer catalysts or soluble quaternary ammonium (B1175870) periodates allows these oxidations to occur under mild, neutral, and aprotic conditions, which is highly desirable in the final steps of API synthesis to ensure product stability and purity. researchgate.net

Table 2: Examples of Periodate Utility in Pharmaceutical Intermediate Synthesis
Substrate ClassTransformationReagentProduct ApplicationReference
NucleosidesOxidative cleavage of vicinal diol in ribose ringThis compoundAntiviral/Anticancer drug intermediates mdpi.com
1,4-DihydropyridinesAromatizationTetra-n-butylammonium periodatePyridine derivatives for APIs nih.gov
α-Hydroxy ketonesOxidation to α-diketonesTetrabutylammonium (B224687) periodate / Lewis AcidIntermediates for various APIs researchgate.net

Development of Highly Selective and Double Oxidation Methodologies

A hallmark of this compound is its exceptional chemoselectivity. It preferentially oxidizes specific functional groups while leaving others, such as double bonds, esters, and most protecting groups, intact. uwindsor.ca This selectivity is primarily directed towards 1,2-diols, but it can also be used for the oxidation of other functionalities under specific conditions.

Research has focused on enhancing this selectivity and developing new oxidative methodologies. For example, in the presence of Lewis acids like aluminum chloride (AlCl₃), tetrabutylammonium periodate can oxidize a broader range of substrates, including alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and thioethers to sulfoxides, all under aprotic conditions. researchgate.net This demonstrates the tunability of the reagent's reactivity.

The concept of double oxidation has also been explored, particularly with related tetrapropylammonium-based oxidants like tetrapropylammonium perruthenate (TPAP). organic-chemistry.orgsemanticscholar.org While mechanistically different, the principle is relevant. With TPAP, a primary alcohol can be oxidized first to an aldehyde. In the presence of water, the aldehyde forms a hydrate (a geminal diol), which can then be further oxidized to a carboxylic acid in the same pot. organic-chemistry.org Similar transformations can be envisioned for periodate under specific conditions where the intermediate aldehyde is hydrated. This approach increases molecular complexity and oxidation state in a single, efficient operation.

Table 3: Selective Oxidations with Quaternary Ammonium Periodates
SubstrateReagent/ConditionsProductSelectivity FeatureReference
Secondary AlcoholsTetrabutylammonium periodate / AlCl₃KetonesOxidation in the presence of other functional groups researchgate.net
ThiolsTetrabutylammonium periodate / AlCl₃DisulfidesMild oxidation to S-S bond researchgate.net
ThioethersTetrabutylammonium periodate / AlCl₃SulfoxidesSelective oxidation of sulfur researchgate.net

Integration into Sequential and Tandem Reaction Processes

A prime example of a sequential process is the one-pot conversion of an olefin to a less substituted carbonyl compound. This can be achieved through hydroboration of the alkene, followed by oxidation of the resulting alkylborane with an oxidant like TPAP. While this specific example uses perruthenate, the principle of integrating a periodate-mediated cleavage into a sequence is well-established. organic-chemistry.org For instance, an alkene can be dihydroxylated and the resulting diol can be cleaved by this compound in the same reaction vessel without isolation of the intermediate.

Furthermore, the aldehyde or ketone products generated from a periodate cleavage can be immediately trapped by another reagent in a subsequent tandem step. For example, the product of a Lemieux-Johnson oxidation could be directly subjected to a Wittig reaction to form a new alkene, or an aldol condensation to build a more complex carbon skeleton. The ability to perform these transformations in a single pot relies on the mild, non-interfering nature of the periodate reagent and its byproducts. organic-chemistry.orgsemanticscholar.org

Role in Materials Science and Industrial Chemistry

Application as a Structure-Directing Agent in Zeolite Synthesis

In the synthesis of zeolites, organic molecules are often used to guide the formation of specific porous crystalline structures. These molecules are known as organic structure-directing agents (OSDAs) or templates. The tetrapropylammonium (B79313) (TPA+) cation is a well-established OSDA used in the hydrothermal synthesis of high-silica zeolites.

Zeolites are crystalline microporous materials with wide applications in catalysis, adsorption, and separation processes. mdpi.com The synthesis process requires careful control of parameters such as precursor composition, temperature, and the type of OSDA to obtain the desired framework. mdpi.com The TPA+ cation, along with other tetraalkylammonium cations, is particularly effective in directing the crystallization process and stabilizing the zeolite structure by filling the pores and cavities as they form. researchgate.net

The interaction between the OSDA and the inorganic framework is crucial. Van der Waals forces, specifically London dispersion forces, are recognized as playing a significant role in the stabilization of the organic-inorganic assemblies. mdpi.com The size and shape of the OSDA, such as the TPA+ cation, influence the pore architecture and topology of the final zeolite product. mdpi.com For example, TPA+ is a known SDA for MFI-type zeolites. mdpi.comsacheminc.com The synthesis of sophisticated zeolite-based catalysts often requires high-purity OSDAs to achieve the necessary molecular structures and performance standards. sacheminc.com

Table 1: Examples of Zeolites Synthesized with Tetraalkylammonium Cations as SDAs

Zeolite Type Structure-Directing Agent (SDA)
MFI Tetrapropylammonium (TPA+)
FAU (SAPO-37) Tetramethylammonium (TMA+) & Tetrapropylammonium (TPA+)
LTA (ITQ-29) Tetramethylammonium (TMA+)

This table illustrates the role of various tetraalkylammonium cations, including TPA+, in directing the formation of specific zeolite frameworks.

Involvement in Bio-based Material Production (e.g., Dialdehyde (B1249045) Cellulose)

The periodate (B1199274) (IO4-) anion from tetrapropylammonium periodate is a highly selective oxidizing agent used in the production of bio-based materials, most notably dialdehyde cellulose (B213188) (DAC). Periodate oxidation is a well-known method for modifying cellulose, a renewable and biodegradable polymer. nih.govdiva-portal.org

The process involves the selective cleavage of the C2–C3 carbon-carbon bond in the anhydroglucose units of the cellulose chain. nih.govdiva-portal.orgscispace.com This reaction converts the two secondary hydroxyl groups into a pair of aldehyde moieties, transforming the cellulose into DAC. nih.gov The formation of DAC is confirmed by the appearance of a carbonyl peak in Fourier-transform infrared (FT-IR) spectroscopy. scispace.com This modification significantly alters the properties of the cellulose, including its thermal stability, crystallinity, size, and morphology. scispace.com

Dialdehyde cellulose has promising properties for various applications, such as the creation of films with excellent oxygen barrier properties, which could serve as an environmentally friendly alternative to aluminum in food packaging. diva-portal.org The degree of oxidation, which determines the final properties of the DAC, is influenced by reaction conditions like temperature, reaction time, and the concentration of the periodate oxidant. nih.govdiva-portal.orgscispace.com While sodium periodate is commonly used in academic studies, the reactive species is the periodate ion, making this compound a potential reagent for this transformation. nih.govdiva-portal.org

Table 2: Effect of Reaction Conditions on Periodate Oxidation of Cellulose

Oxidant to Fiber Ratio (w/w) Reaction Time (hours) Resulting Aldehyde Content (%)
1 2 14
2 8 80
1.5 2.5 ~30

Data adapted from a screening of experiments on periodate oxidation of cellulose at a fixed temperature of 50°C, demonstrating the impact of oxidant ratio and reaction time on the degree of oxidation. diva-portal.org

Considerations for Industrial Scale-Up and Process Efficiency from an Academic Perspective

From an academic standpoint, the transition of processes involving this compound from the laboratory to an industrial scale presents significant challenges related to both the cation and the anion.

Challenges with Periodate: Periodate is considered a high-performance oxidizer due to its unique reactivity and selectivity. acs.orgresearchgate.net However, its widespread industrial application is hindered by several factors. Periodate has a high molecular mass and is expensive compared to other common bulk oxidizing agents. acs.orgresearchgate.net This high cost makes its use in large-scale production, such as for dialdehyde cellulose, economically challenging if used in a single-pass process. nih.govacs.org

To achieve a feasible industrial process, the regeneration of the periodate is crucial. diva-portal.org During the oxidation of cellulose, periodate (IO4-) is reduced to iodate (B108269) (IO3-). acs.org Recent academic research has focused on developing efficient and "green" methods for recycling iodate back to periodate, primarily through electrochemical regeneration. acs.orgresearchgate.net Using stable and efficient electrodes, such as boron-doped diamond (BDD) anodes, can lower costs and enable the sustainable use of periodate in regulated industrial products. acs.org

Theoretical and Computational Chemistry Studies of Tetrapropylammonium Periodate

Mechanistic Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the complex mechanisms of reactions involving periodate (B1199274). By simulating the behavior of molecules and their interactions at an atomic level, researchers can map out reaction pathways, identify key intermediates, and understand the factors that control reaction rates and outcomes.

Electronic structure calculations are fundamental to understanding the reactivity of periodate. gaussian.com These methods, such as Density Functional Theory (DFT), provide detailed information about the distribution of electrons and the nature of chemical bonds within the periodate ion and its various forms. Studies have explored the electronic structure of different periodate species that exist in solution, including the tetrahedral metaperiodate ion (IO₄⁻) and the octahedral orthoperiodate ion (H₄IO₆⁻). researchgate.net

Computational studies have shown that the geometry and electronic properties of the periodate ion can be significantly influenced by its environment, such as the presence of solvent molecules or counterions. mdpi.com These calculations help to rationalize the oxidizing power of periodate and its ability to react with a wide range of organic substrates. For instance, the electronic structure of intermediates, such as the cyclic periodate esters formed during the oxidation of diols, has been investigated to understand the cleavage of carbon-carbon bonds. nih.gov

Calculated Properties of Periodate Species
Periodate SpeciesPoint Group SymmetryCalculated I-O Bond Length (Å)Computational Method
Metaperiodate (IO₄⁻)Td1.78DFT/B3LYP
Orthoperiodate (H₄IO₆⁻)C₁1.85 - 1.92DFT/B3LYP

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides a means to locate and characterize the transition states of reactions. youtube.com For periodate-mediated oxidations, transition state analysis helps to identify the highest energy point along the reaction coordinate, which determines the activation energy and, consequently, the reaction rate.

Computational studies have been used to model the transition states for various periodate oxidations, such as the oxidation of sulfides to sulfoxides or the cleavage of glycols. acs.org These calculations can reveal the geometry of the transition state, the nature of the bonds being formed and broken, and the energetic barrier to reaction. This information is invaluable for understanding how changes in the substrate or reaction conditions can affect the reaction rate.

The reactivity of periodate is highly dependent on the reaction medium. unl.edumdpi.com Computational studies have been employed to investigate the influence of pH and solvent on the speciation of periodate and its reactivity. In aqueous solution, periodate exists in a pH-dependent equilibrium between different forms, such as H₅IO₆, H₄IO₆⁻, and IO₄⁻. researchgate.netnih.gov

Computational models can predict the relative stabilities of these species at different pH values and in various solvents. unl.edu For example, in alkaline conditions, dimeric periodate species such as H₂I₂O₁₀⁴⁻ can form, and their reactivity has been explored through computational methods. nih.govacs.org Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. These models have shown that the solvent can influence both the speciation of periodate and the energetics of the reaction pathway. unl.edu The rate of periodate-mediated reactions can be significantly affected by the solvent composition, with the addition of organic co-solvents like ethanol generally leading to a decrease in the reaction rate. unl.edu

Effect of pH on Periodate Species and Reaction Rates
pH RangePredominant Periodate SpeciesRelative ReactivitySecond-order rate constant (M⁻¹s⁻¹) of reaction with H₂O₂
Acidic (pH < 4)H₅IO₆, H₄IO₆⁻High~2.2 (at pH 3.0 for H₄IO₆⁻) nih.govacs.org
Neutral (pH 7)H₄IO₆⁻, H₃IO₆²⁻Moderate-
Alkaline (pH > 9)H₂I₂O₁₀⁴⁻Varies~1199.5 (at pH 9.0 for H₂I₂O₁₀⁴⁻) nih.govacs.org

Predictive Modeling for Stereoselectivity and Chemoselectivity

Predicting the stereoselectivity and chemoselectivity of chemical reactions is a major goal of computational chemistry. arxiv.org In the context of periodate oxidations, computational models can be used to predict which functional group in a complex molecule will be oxidized (chemoselectivity) and what the stereochemical outcome of the reaction will be (stereoselectivity).

By calculating the activation energies for different possible reaction pathways, researchers can predict the major product of a reaction. For example, in the oxidation of a molecule with multiple hydroxyl groups, computational models can help to predict which diol unit will be cleaved by periodate. Machine learning approaches, trained on datasets of experimental results and calculated molecular descriptors, are also emerging as powerful tools for predicting the outcomes of stereoselective reactions. arxiv.orgrsc.org

Computational Approaches to Catalyst Design and Structure-Activity Relationships

Computational chemistry plays a crucial role in the rational design of new catalysts and in understanding structure-activity relationships. nih.govnih.govmdpi.comrsc.orgresearchgate.net While tetrapropylammonium (B79313) periodate is itself an oxidant, computational methods can be used to design catalysts that enhance its reactivity or control its selectivity.

For instance, computational screening can be used to identify potential catalysts that can activate periodate for specific transformations. By calculating properties such as the binding energy of periodate to a catalyst or the activation energy of the catalyzed reaction, researchers can prioritize catalyst candidates for experimental testing. These computational approaches accelerate the discovery of new and improved catalytic systems, moving beyond traditional trial-and-error methods. rsc.org

Analytical and Spectroscopic Investigations of Tetrapropylammonium Periodate Reactivity

Potentiometric Studies for Reaction Pathway Determination and Quantitative Analysis

Potentiometry is an electrochemical method used to determine the concentration of an ion in a solution by measuring the potential difference between two electrodes. longdom.org This technique is highly effective for the quantitative analysis of tetrapropylammonium (B79313) periodate (B1199274) and for elucidating reaction pathways, particularly in non-aqueous media where the solubility of tetraalkylammonium salts is enhanced.

In a typical application, a potentiometric titration can be performed to quantify periodate. For instance, a study involving the analogous compound, tetrabutylammonium (B224687) periodate (TBAPI), used it as a strong oxidizing titrant for the determination of tetrabutylammonium iodide (TBAI) in chloroform. nih.gov The potential of an indicator electrode is monitored as a function of the volume of titrant added. The endpoint of the titration, which corresponds to the complete reaction of the analyte, is identified by a sharp change in the measured potential. This method allows for the precise determination of the periodate concentration.

Table 1: Example Potentiometric Titration Data for the reaction of a reducing agent with Tetrapropylammonium Periodate. This table illustrates the expected data from a potentiometric titration. The equivalence point is marked by the largest change in potential per unit volume of titrant.

Volume of Titrant (mL)Measured Potential (mV)ΔE/ΔV (mV/mL)
0.00150-
2.001657.5
4.001828.5
6.0020511.5
8.0024017.5
9.0028040.0
9.5032080.0
10.00 500 360.0
10.50580160.0
11.0061060.0
12.0063525.0

The data from such titrations are used to calculate equilibrium constants for the reactions occurring, providing a quantitative understanding of the chemical processes. nih.gov The versatility of potentiometry makes it a valuable tool for both quantitative analysis and for gathering data to determine reaction mechanisms involving this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of molecules. It is indispensable for characterizing the structure of reactants and products and for mechanistic investigations of reactions involving this compound.

In the context of this compound, ¹H and ¹³C NMR spectroscopy can be used to unequivocally identify the tetrapropylammonium cation. The proton NMR spectrum would show characteristic signals for the propyl groups, while the ¹³C NMR would confirm the carbon framework. During a reaction, changes in the chemical shifts of the substrate molecules can be monitored to understand how they are being transformed. The appearance of new signals indicates the formation of products, and their structure can be determined through a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC). researchgate.net

NMR is particularly useful for:

Structural Elucidation: Confirming the identity of starting materials and fully characterizing the chemical structure of reaction products. researchgate.net

Mechanistic Insights: By taking spectra at various time points during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product signals. In some cases, signals from reaction intermediates may be detected, providing direct evidence for a proposed reaction mechanism.

Quantitative Analysis: The integration of NMR signals is directly proportional to the number of nuclei, allowing for the quantification of different species in a reaction mixture without the need for calibration curves for each compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tetrapropylammonium Cation in CDCl₃. This table presents the expected chemical shift ranges for the protons and carbons of the tetrapropylammonium cation, which serves as a spectator ion in reactions.

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
N-CH₂ -CH₂-CH₃¹H3.1 - 3.3Triplet
N-CH₂-CH₂ -CH₃¹H1.6 - 1.8Sextet
N-CH₂-CH₂-CH₃ ¹H0.9 - 1.1Triplet
N-CH₂ -CH₂-CH₃¹³C58 - 60-
N-CH₂-CH₂ -CH₃¹³C15 - 17-
N-CH₂-CH₂-CH₃ ¹³C10 - 12-

Hyphenated techniques like LC-NMR can further enhance the analytical power by physically separating components of a complex reaction mixture before NMR analysis, which is especially useful for identifying minor byproducts. nih.gov

UV-Visible Spectrophotometry for Monitoring Periodate Species and Reaction Kinetics

UV-Visible spectrophotometry is a widely used technique for quantitative analysis and for studying reaction kinetics. spectroscopyonline.comresearchgate.net It operates on the principle that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. thermofisher.comthermofisher.com

The periodate ion (IO₄⁻) has a characteristic UV absorbance maximum around 222 nm. aalto.fi This feature allows for its direct monitoring during a chemical reaction. As this compound reacts with a substrate, the concentration of the periodate ion decreases, leading to a corresponding decrease in the absorbance at this wavelength. By recording the absorbance as a function of time, a kinetic profile of the reaction can be generated.

This kinetic data is essential for:

Determining Reaction Rates: The rate of disappearance of the periodate ion can be calculated directly from the change in absorbance over time. thermofisher.com

Elucidating Rate Laws: By varying the initial concentrations of the reactants (this compound and the substrate) and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. This leads to the experimental determination of the reaction's rate law. thermofisher.com

Investigating Reaction Conditions: The technique is used to study how factors like pH, temperature, and catalyst concentration affect the reaction rate, helping to optimize reaction conditions. kuleuven.be

Table 3: Example UV-Visible Absorbance Data for a Kinetic Run. This table shows hypothetical data for the decrease in periodate concentration over time, monitored at its λmax of ~222 nm.

Time (seconds)Absorbance at 222 nm[Periodate] (M)
01.2001.00 x 10⁻⁴
300.9557.96 x 10⁻⁵
600.7606.33 x 10⁻⁵
900.6055.04 x 10⁻⁵
1200.4804.00 x 10⁻⁵
1800.3002.50 x 10⁻⁵
2400.1901.58 x 10⁻⁵
3000.1201.00 x 10⁻⁵

Plotting this data in different ways (e.g., concentration vs. time, ln(concentration) vs. time) allows for the determination of the reaction order and the rate constant, providing fundamental insights into the reaction mechanism. thermofisher.com

Mass Spectrometry for Identification of Products and Reactive Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structures. nih.gov In the study of this compound reactivity, MS is crucial for identifying reaction products and detecting short-lived, low-concentration reactive intermediates. nih.govrsc.orgru.nl

Using soft ionization techniques such as electrospray ionization (ESI), molecules can be transferred from solution into the gas phase as ions with minimal fragmentation. In a typical ESI-MS analysis of a reaction mixture, one would expect to observe:

An ion corresponding to the tetrapropylammonium cation, [(CH₃CH₂CH₂)₄N]⁺, which would be present throughout the reaction.

Ions corresponding to the starting materials, reaction products, and any stable intermediates.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown product or intermediate. researchgate.netnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment a selected ion and analyze its constituent parts, providing valuable structural information. nih.gov This is particularly useful for distinguishing between isomers and confirming the structure of newly formed products. The unique sensitivity of mass spectrometry makes it one of the most powerful tools for detecting the transient, highly reactive intermediates that are often key to understanding complex reaction pathways but are difficult to study by other means. nih.govresearchgate.net

Table 4: Expected Mass-to-Charge (m/z) Ratios in ESI-MS (Positive Mode). This table shows the expected m/z values for the cation and potential types of reaction products that could be identified.

SpeciesFormulaIonExpected m/z
Tetrapropylammonium CationC₁₂H₂₈N⁺[M]⁺186.22
Substrate (Example: Catechol)C₆H₆O₂[M+H]⁺111.04
Oxidized Product (Example: o-Benzoquinone)C₆H₄O₂[M+H]⁺109.03
Adduct with CationC₆H₄O₂ + C₁₂H₂₈N⁺[Product+Cation]⁺294.25

Comparative Analysis with Other Oxidizing Reagents and Periodate Derivatives

Distinctions between Tetrapropylammonium (B79313) Periodate (B1199274) and Tetrapropylammonium Perruthenate (TPAP) Reactivity

While both Tetrapropylammonium Periodate and Tetrapropylammonium Perruthenate (TPAP) are quaternary ammonium (B1175870) salts used as oxidizing agents in organic chemistry, their reactivity, mechanisms, and applications are fundamentally different due to the distinct nature of their respective anions: the periodate (IO₄⁻) and the perruthenate (RuO₄⁻).

TPAP, also known as the Ley-Griffith reagent, is a salt containing a Ruthenium(VII) center. wikipedia.orgpsgcas.ac.in It is a mild and highly selective oxidant, most notably used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org A key feature of TPAP is that it is typically used in catalytic amounts, with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) required to regenerate the active Ru(VII) species from the Ru(V) state formed during the reaction. acsgcipr.orgacsgcipr.org This catalytic cycle makes it an efficient reagent, minimizing the amount of the expensive and heavy metal-containing ruthenium compound needed. wikipedia.org TPAP exhibits excellent chemoselectivity, tolerating a wide variety of sensitive functional groups, including epoxides, double bonds, esters, and acetals. psgcas.ac.inuwindsor.caorganic-chemistry.org

In contrast, this compound features a hypervalent Iodine(VII) center. The periodate ion is a powerful oxidizing agent, classically known for the oxidative cleavage of vicinal diols (1,2-diols) into two carbonyl compounds, a transformation known as the Malaprade oxidation. oup.comresearchgate.net Unlike TPAP, this compound is generally used in stoichiometric quantities. While it can oxidize other functional groups, its most characteristic and synthetically valuable reaction is this C-C bond cleavage. The tetrapropylammonium cation's primary role is to render the periodate salt soluble in organic solvents, where many substrates are more readily dissolved. oup.comrsc.org

The mechanistic pathways are also distinct. TPAP oxidation proceeds via the formation of a ruthenate ester intermediate. psgcas.ac.inacsgcipr.org The reaction involving periodate in diol cleavage occurs through a cyclic periodate ester intermediate, which then fragments to yield the carbonyl products. masterorganicchemistry.com

Table 1: Comparative Reactivity of this compound vs. TPAP

FeatureThis compoundTetrapropylammonium Perruthenate (TPAP)
Active Center Iodine (VII) in IO₄⁻Ruthenium (VII) in RuO₄⁻
Primary Use Oxidative cleavage of 1,2-diolsOxidation of primary/secondary alcohols to aldehydes/ketones
Stoichiometry Typically stoichiometricCatalytic (with a co-oxidant like NMO)
Reactivity Strong oxidant, known for C-C bond cleavageMild and highly selective oxidant for alcohols
Mechanism Involves a cyclic periodate ester intermediateInvolves a ruthenate ester intermediate
Co-oxidant Not requiredRequired for catalytic cycle (e.g., NMO)
Chemoselectivity High selectivity for vicinal diolsHigh selectivity for alcohols; tolerates many other functional groups

Comparative Studies with Other Quaternary Ammonium Periodates (e.g., Tetrabutylammonium (B224687) Periodate)

The use of a quaternary ammonium cation makes the periodate ion soluble in aprotic organic solvents, a significant advantage over inorganic salts like sodium periodate, which are primarily soluble in water. rsc.org Besides this compound, the most common analogue is tetrabutylammonium periodate (TBAP).

The primary difference between these two reagents lies in the alkyl chains on the quaternary ammonium cation (propyl vs. butyl). This variation in the cation can influence several physical and chemical properties:

Solubility: The length of the alkyl chain affects the lipophilicity of the salt. TBAP, with its longer butyl chains, may exhibit different solubility characteristics in various organic solvents compared to its tetrapropylammonium counterpart. This can be a critical factor in optimizing reaction conditions.

Reaction Rates: The size of the cation can sterically influence the rate of reaction by affecting the formation of the intermediate cyclic periodate ester.

Hygroscopicity and Stability: The nature of the cation can impact the salt's physical properties, such as its tendency to absorb moisture.

Functionally, both this compound and tetrabutylammonium periodate are used for similar transformations. TBAP has been shown to be an effective reagent for the oxidation of alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, thiols to disulfides, and sulfides to sulfoxides, often with the addition of a Lewis acid catalyst such as AlCl₃. researchgate.net The choice between using tetrapropylammonium or tetrabutylammonium periodate often comes down to empirical factors for a specific transformation, including substrate solubility, solvent system, and desired reaction rate.

Furthermore, the concept has been extended to polymer-supported quaternary ammonium periodates. rsc.orgresearchgate.net In these systems, the quaternary ammonium group is part of a polymer backbone. This approach offers the advantage of easy separation of the reagent from the reaction mixture by simple filtration, simplifying the purification process. researchgate.net

Table 2: Comparison of Common Quaternary Ammonium Periodates

ReagentCation StructureKey CharacteristicsCommon Applications
This compound (CH₃CH₂CH₂)₄N⁺Good solubility in many organic solvents.Oxidative cleavage of 1,2-diols; oxidation of olefins. oup.com
Tetrabutylammonium Periodate (TBAP) (CH₃CH₂CH₂CH₂)₄N⁺Higher lipophilicity than the tetrapropyl- analogue; often used with Lewis acids.Oxidation of alcohols, thiols, and sulfides. researchgate.netchemicalbook.com
Polymer-Supported Periodate R-N⁺R'₃ (on polymer)Heterogeneous reagent; allows for easy workup and reagent recycling.Oxidation of quinols, catechols, glycols, and thioethers. researchgate.net

Environmental and Sustainability Considerations in Periodate Chemistry Research

Adherence to Green Chemistry Principles in Synthesis and Application

The synthesis and use of periodates, including quaternary ammonium (B1175870) salts like tetrapropylammonium (B79313) periodate (B1199274), are undergoing a shift to align with the core tenets of green chemistry. acs.orgresearchgate.net These principles prioritize waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. greenchemistry-toolkit.orgnih.govacs.org

Historically, the synthesis of periodate involved oxidants like chlorine gas, hypochlorite (B82951), chlorate, and permanganate, which are often wasteful, hazardous, and energy-intensive. acs.orgresearchgate.net Modern approaches, however, focus on cleaner methods, particularly electrochemical synthesis. acs.orgresearchgate.net A significant advancement is the direct and cost-efficient electrochemical synthesis of periodate from iodide, which is a more readily available and less costly starting material. researchgate.netnih.govnih.gov This method aligns with green chemistry by reducing waste and avoiding harsh reagents. nih.gov

A key innovation in this area is the use of boron-doped diamond (BDD) anodes in place of traditional lead dioxide anodes. researchgate.netnih.govnih.gov Lead dioxide anodes can introduce toxic heavy metal contamination, which is particularly problematic for periodates intended for use in the synthesis of active pharmaceutical ingredients (APIs). researchgate.netnih.gov BDD anodes are durable, metal-free, and nontoxic, thereby preventing such contamination and lowering the costs associated with purification and quality assurance. researchgate.netnih.govnih.gov This electrochemical approach not only makes the synthesis "greener" but also enhances the safety and purity of the final product. researchgate.netnih.gov

Principle of Green ChemistryTraditional Periodate Synthesis"Green" Electrochemical Synthesis
Waste Prevention High, involves stoichiometric use of wasteful oxidants (e.g., chlorine gas). acs.orgresearchgate.netLow, high conversion efficiency and potential for reagent recycling. acs.orgresearchgate.net
Atom Economy Low, many atoms from the oxidizing agent are not incorporated into the final product. acs.orgHigh, direct oxidation of iodide or iodate (B108269) minimizes byproducts. acs.orgresearchgate.net
Less Hazardous Synthesis Uses hazardous and toxic reagents like chlorine gas and lead dioxide anodes. acs.orgresearchgate.netEmploys electricity as a "clean" reagent and avoids toxic heavy metal anodes by using BDD. researchgate.netnih.gov
Energy Efficiency Often requires elevated temperatures, making it energy-consuming. acs.orgresearchgate.netCan be conducted at moderate temperatures with optimized flow-cell protocols to enhance efficiency. researchgate.netnih.gov
Safer Chemicals Risk of toxic heavy metal (lead) contamination in the final periodate product. researchgate.netProduces high-grade periodate free from critical heavy metal impurities. researchgate.netnih.gov

The application of periodates is also being re-evaluated through a green chemistry lens. For instance, in the oxidation of cellulose (B213188), simple washing protocols are now recommended over the common practice of quenching excess periodate with ethylene (B1197577) glycol. nih.gov Research has shown that glycol quenching can lead to the incorporation of both the glycol and its byproduct, formaldehyde, into the cellulose structure, creating unwanted side products and contaminants. nih.gov Adopting simpler work-up procedures aligns with the principle of reducing derivatives and auxiliary substances. acs.orgnih.gov

Waste Management and Recycling Protocols in Laboratory and Industrial Contexts

Given that periodate is a relatively expensive oxidizing agent, the regeneration of its spent form, iodate (IO₃⁻), is crucial for both economic viability and waste reduction. acs.orggoogle.com Effective recycling protocols are essential for sustainable laboratory and industrial applications. researchgate.net

Several methods for regenerating periodate from iodate have been established:

Electrochemical Regeneration: This is considered a particularly clean and efficient method. acs.org The process can be conducted in a divided cell setup using BDD anodes, the same technology used for green primary synthesis. acs.orgnih.gov A key advantage of this approach is its robustness; it can function as a "self-cleaning" process. nih.gov Organic impurities that may contaminate the spent iodate solution from previous applications can be completely mineralized to carbon dioxide and water during the electrochemical re-oxidation. nih.gov This eliminates the need for separate purification steps and allows for the upcycling of iodo-containing waste streams directly into the periodate production cycle. nih.gov

Chemical Oxidation: Various chemical oxidants can regenerate periodate from iodate.

Ozone (O₃): Regeneration with ozone is a fast and clean method that can be performed under mild, alkaline conditions. researchgate.net At a pH of 13, complete regeneration can be achieved within an hour at room temperature. researchgate.net A cyclic process involving cellulose oxidation and subsequent ozone regeneration of the spent periodate has been developed with 90% efficiency. researchgate.net

Hypochlorite (OCl⁻): The use of hypochlorite is a well-established method, particularly in the context of producing dialdehyde (B1249045) cellulose. researchgate.netvtt.fi Regeneration efficacies of 100% have been achieved, although the process can be sensitive to soluble impurities from the primary reaction, which may consume the hypochlorite in side-reactions. researchgate.netvtt.fi

Peroxosulfate (S₂O₈²⁻): Reacting spent iodate solution with peroxosulfate (e.g., in the form of Oxone®) is another effective regeneration method. google.com This process avoids the generation of chlorinated by-products associated with hypochlorite. google.com

The choice of regeneration protocol often depends on the specific application, scale, and available infrastructure. For industrial processes, electrochemical methods offer a highly sustainable, integrated solution for synthesis and recycling. acs.orgnih.gov

Regeneration MethodOxidizing AgentKey AdvantagesKey Disadvantages/Considerations
Electrochemical Electricity (at BDD anode)Clean, high efficiency, no additional chemical reagents, "self-cleaning" from organic impurities. acs.orgnih.govRequires specialized electrochemical setup. acs.org
Ozonolysis Ozone (O₃)Fast, clean (ozone decomposes to oxygen), performed under mild conditions. researchgate.netRequires an ozone generator; less effective at acidic or neutral pH. researchgate.net
Hypochlorite Oxidation Hypochlorite (OCl⁻)Established and effective method. researchgate.netvtt.fiCan produce chlorinated by-products; efficacy can be reduced by impurities. google.comresearchgate.net
Peroxosulfate Oxidation Peroxosulfate (e.g., Oxone®)Avoids chlorinated by-products. google.comIntroduces sulfate (B86663) salts into the waste stream.

Development of Sustainable Oxidative Methodologies for Broader Applications

Beyond traditional organic synthesis, periodate is a key component in the development of sustainable oxidative methodologies, particularly in advanced oxidation processes (AOPs) for environmental remediation. nih.govresearchgate.netmdpi.com AOPs utilize highly reactive species to degrade recalcitrant organic pollutants in water. nih.goviwaponline.com Periodate is considered a promising oxidant for AOPs due to its high chemical stability, strong oxidative potential, and environmental compatibility. mdpi.comiwaponline.com

The effectiveness of periodate in AOPs relies on its "activation" to generate potent reactive species such as hydroxyl radicals (•OH), iodate radicals (IO₃•), and singlet oxygen (¹O₂). nih.govmdpi.com Research is focused on developing green and sustainable activation methods:

Bioelectric Activation: A novel approach uses electrons generated by electroactive bacteria to activate periodate for the removal of micropollutants. nih.gov This technique is cost-effective and environmentally friendly as it does not require an external voltage input. nih.gov The process can degrade pollutants like carbamazepine (B1668303) and has been shown to be effective on various micropollutants in municipal wastewater. nih.gov

Photoactivation: UV irradiation can be used to activate periodate (UV/IO₄⁻), producing radicals that accelerate the degradation of pollutants like textile dyes. mdpi.com The photodecomposition of periodate is rapid and can significantly enhance removal efficiency compared to UV treatment alone. mdpi.com

Catalytic Activation: Single-atom catalysts, such as iron supported on hollow carbon (HCFe800), have been developed to efficiently activate periodate for the degradation of contaminants like bisphenol A (BPA). mdpi.com These catalytic systems can be recycled and exhibit high efficiency at low catalyst and periodate concentrations. mdpi.com

These periodate-based AOPs offer a sustainable alternative to traditional water treatment technologies, which are often less effective against persistent organic pollutants. iwaponline.com The development of these methodologies expands the application of periodate chemistry into the crucial field of environmental protection, aligning with global sustainability goals. nih.govmdpi.com

Activation MethodSystemTarget Pollutant ExampleKey Findings/Efficiency
Bioelectric Electroactive Bacteria / PeriodateCarbamazepine (CBZ)100% removal of 4.22 µM CBZ in 120 min at pH 6.4 with 1 mM periodate, no external voltage. nih.gov
Catalytic Single-Atom Iron Catalyst / PeriodateBisphenol A (BPA)99% BPA removal within 4 minutes. mdpi.com
Photochemical UV Light / PeriodateAcid Orange 10 (AO10) DyeSystem effectively degrades the dye and removes over 60% of the initial Chemical Oxygen Demand (COD) after 120 minutes. mdpi.com
Electrochemical Permanganate / PeriodateBisphenol A (BPA)Enhanced degradation over a wide pH spectrum. researchgate.net

Q & A

Basic Research Questions

Q. What characterization techniques are most effective for confirming the purity and structure of tetrapropylammonium periodate?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm cationic structure and counterion integrity .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., periodate anion vibrations) .
  • Elemental Analysis : Verify stoichiometry and purity .
  • X-ray Crystallography : Resolve crystal structure for definitive confirmation (if single crystals are obtainable) .

Q. How does the solubility of this compound in polar solvents influence its reactivity in organic synthesis?

  • Methodological Answer :

  • This compound is highly soluble in polar solvents (e.g., water, methanol, acetonitrile) due to its ionic nature, enabling homogeneous reaction conditions. Miscibility with strong electrolytes enhances its utility in oxidation reactions .
  • Experimental Tip : Pre-dissolve the reagent in a polar solvent (e.g., acetonitrile) to ensure uniform distribution before adding substrates. Monitor solubility changes with temperature using dynamic light scattering (DLS) if precipitation occurs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect periodate-containing waste separately and neutralize with reducing agents (e.g., sodium thiosulfate) before disposal .
  • Storage : Store in airtight containers away from light and reducing agents to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated oxidations to achieve high yields and selectivity?

  • Methodological Answer :

  • Stoichiometry : Use excess periodate (≥2 equivalents per substrate) to drive slow oxidations, as demonstrated in polysaccharide oxidation kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient substrates, while aqueous mixtures improve solubility for hydrophilic compounds .
  • Temperature Control : Moderate heating (40–60°C) accelerates reaction rates without promoting side reactions (e.g., overoxidation) .
  • Monitoring : Track progress via thin-layer chromatography (TLC) or in situ IR to detect intermediate species like acylnitroso compounds .

Q. What mechanistic insights explain the role of this compound in facilitating (4+2) cycloaddition reactions during oxidation processes?

  • Methodological Answer :

  • The periodate anion (IO4IO_4^-) oxidizes hydroxamic acids to generate reactive acylnitroso intermediates, which undergo (4+2) cycloaddition with dienes.
  • Key Steps :

Oxidation : Periodate cleaves the C–N bond in hydroxamic acids, releasing NONO and forming the acylnitroso species .

Cycloaddition : The electron-deficient nitroso group reacts with electron-rich dienes (e.g., cyclopentadiene) to form trans-1,2-oxazinolactams .

  • Experimental Validation : Use 15N^{15}\text{N}-labeled substrates to trace nitroso intermediate formation via 15N^{15}\text{N}-NMR .

Q. What strategies mitigate conflicting data when analyzing oxidation kinetics of polysaccharides using this compound?

  • Methodological Answer :

  • Controlled Variables : Maintain consistent ionic strength (e.g., 0.1 M TPAP buffer) to minimize solvation effects .
  • Time-Resolved Analysis : Quench aliquots at fixed intervals and quantify unreacted periodate iodometrically or via UV-Vis spectroscopy .
  • Data Normalization : Express oxidation rates as moles of periodate consumed per mole of substrate (DoxD_{ox}) to standardize comparisons across polysaccharides (e.g., hyaluronic acid vs. alginate) .

Q. How does this compound enhance stability in lead halide perovskite materials?

  • Methodological Answer :

  • The tetrapropylammonium cation (Pr4N+Pr_4N^+) passivates surface defects in perovskites by binding to undercoordinated lead atoms, reducing non-radiative recombination.
  • Experimental Design :

Doping : Incorporate Pr4N+Pr_4N^+ into precursor solutions during perovskite synthesis .

Characterization : Use solid-state NMR and X-ray photoelectron spectroscopy (XPS) to confirm defect passivation .

Stability Testing : Compare humidity resistance of doped vs. undoped perovskites using accelerated aging chambers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.